

EML734 (CAS 3031795-11-3): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: EML734
Cat. No.: B15584676

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For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the properties and experimental context of **EML734**, a potent inhibitor of Protein Arginine Methyltransferases 7 and 9 (PRMT7 and PRMT9).

Core Properties of EML734

EML734, with the Chemical Abstracts Service (CAS) number 3031795-11-3, is a small molecule inhibitor targeting PRMT7 and PRMT9. Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	3031795-11-3	MedChemExpress, ProbeChem
Molecular Formula	C27H32N10O7	ChemBK
Molar Mass	608.61 g/mol	ChemBK
IUPAC Name	methyl 6-(3-(3-(3- (((2R,3S,4R,5R)-5-(6-amino- 9H-purin-9-yl)-3,4- dihydroxytetrahydrofuran-2- yl)methyl)guanidino)propyl)urei do)-4-hydroxy-2-naphthoate	ProbeChem
Physical State	Solid	TargetMol
Solubility	Soluble in DMSO. One protocol suggests a clear solution at ≥ 2.5 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.	MedChemExpress
Melting Point	Not available	TargetMol
Boiling Point	Not available	TargetMol

Biological Activity and Potency

EML734 is a potent and selective dual inhibitor of PRMT7 and PRMT9, enzymes that play crucial roles in various cellular processes through the methylation of arginine residues on substrate proteins. The inhibitory activity of **EML734** has been quantified through in vitro assays.

Target	IC50	Assay Type	Source
PRMT7	315 nM (0.32 μ M)	Radioisotope-based filter assay	MedChemExpress, ProbeChem
PRMT9	890 nM (0.89 μ M)	AlphaLISA assay	MedChemExpress, ProbeChem

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **EML734**'s inhibitory activity. These protocols are based on the descriptions provided in the primary literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)

PRMT9 Inhibition Assay (AlphaLISA)

This protocol outlines the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method used to determine the IC50 value of **EML734** against PRMT9.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Objective: To measure the inhibitory effect of **EML734** on the methylation of a biotinylated SF3B2 peptide by human recombinant PRMT9.

Materials:

- Human recombinant PRMT9 (final concentration 0.105 μ M)
- Biotinylated SF3B2 (500-519) peptide substrate (final concentration 100 nM)
- S-adenosyl-L-methionine (SAM) co-substrate (final concentration 25 μ M)
- **EML734** (tested in 10-concentration IC50 mode with 3-fold serial dilutions, starting at 100 μ M)
- AlphaLISA anti-methyl-arginine antibody
- Streptavidin-coated Donor beads
- Anti-species IgG Acceptor beads

- Assay buffer
- 384-well white opaque microplates

Procedure:

- Prepare serial dilutions of **EML734** in assay buffer.
- In a 384-well plate, add the human recombinant PRMT9 enzyme.
- Add the **EML734** dilutions to the wells.
- Add the biotinylated SF3B2 peptide substrate and SAM to initiate the reaction.
- Incubate the plate to allow the enzymatic reaction to proceed.
- Add the AlphaLISA anti-methyl-arginine antibody to detect the methylated substrate.
- Add the Streptavidin-coated Donor beads and anti-species IgG Acceptor beads.
- Incubate the plate in the dark to allow for bead proximity binding.
- Read the plate on an AlphaLISA-compatible plate reader.
- Analyze the data using GraphPad Prism software to determine the IC50 value.

PRMT7 Inhibition Assay (Radioisotope-based Filter Assay)

This protocol describes the radioisotope-based filter assay used to measure the inhibitory activity of **EML734** against PRMT7.^{[1][2]}

Objective: To quantify the inhibition of PRMT7-mediated methylation of a GST-GAR substrate using a radiolabeled methyl donor.

Materials:

- Human recombinant PRMT7

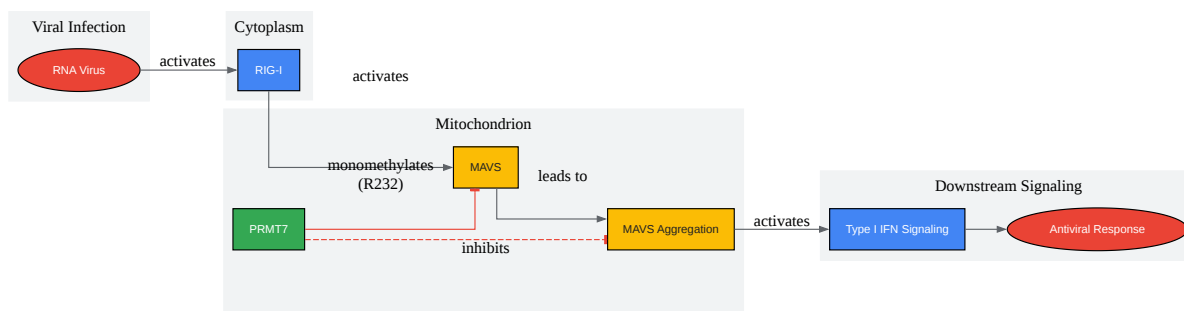
- GST-GAR (glutathione S-transferase-gar domain) substrate (final concentration 5 μM)
- S-adenosyl-L-[methyl- ^3H]methionine (^3H -SAM) as the methyl donor (final concentration 1 μM)
- **EML734** (tested at various concentrations)
- Reaction buffer
- Filter paper membranes
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare reaction mixtures containing human recombinant PRMT7, GST-GAR substrate, and varying concentrations of **EML734** in the reaction buffer.
- Initiate the methylation reaction by adding ^3H -SAM.
- Incubate the reaction mixtures to allow for methylation.
- Spot the reaction mixtures onto filter paper membranes to capture the radiolabeled substrate.
- Wash the filter papers to remove unincorporated ^3H -SAM.
- Place the dried filter papers into scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each **EML734** concentration and determine the IC50 value.

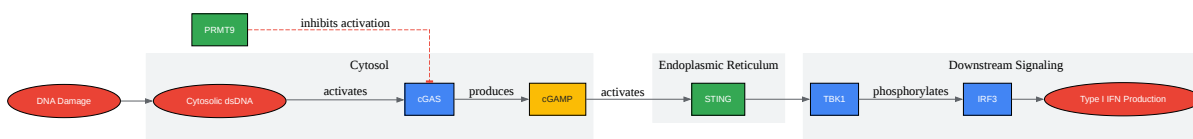
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT7 and PRMT9, as well as a general experimental workflow for inhibitor screening.



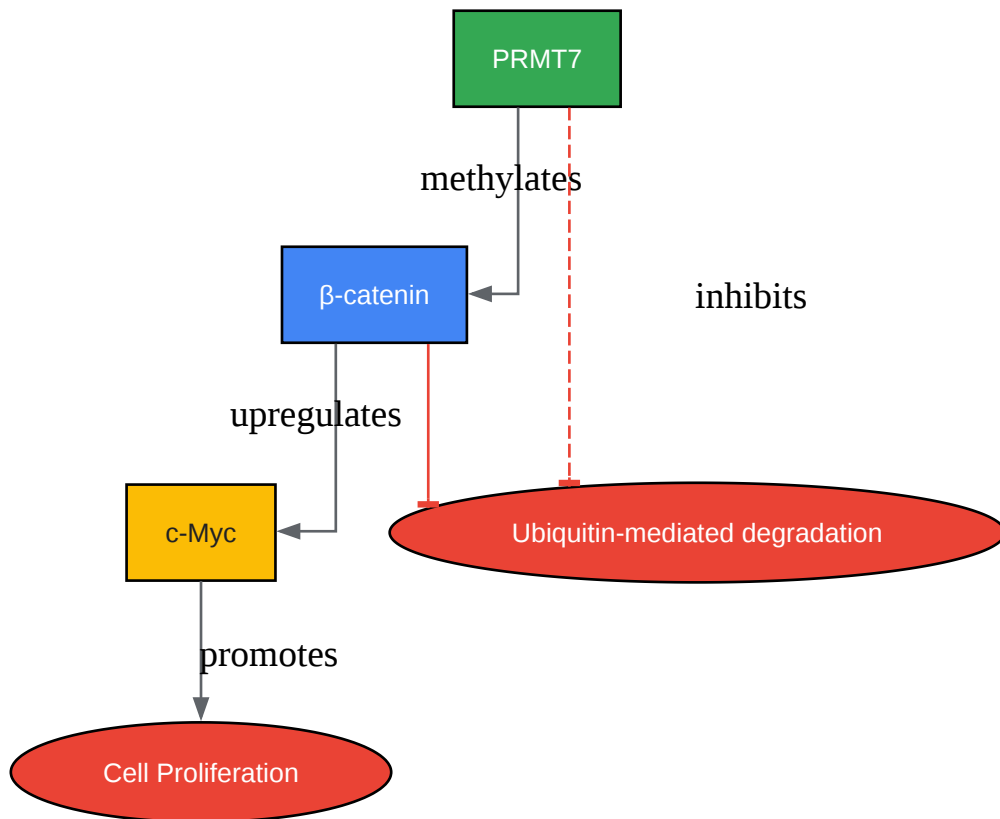
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Caption: PRMT7 negatively regulates the MAVS-mediated antiviral signaling pathway.



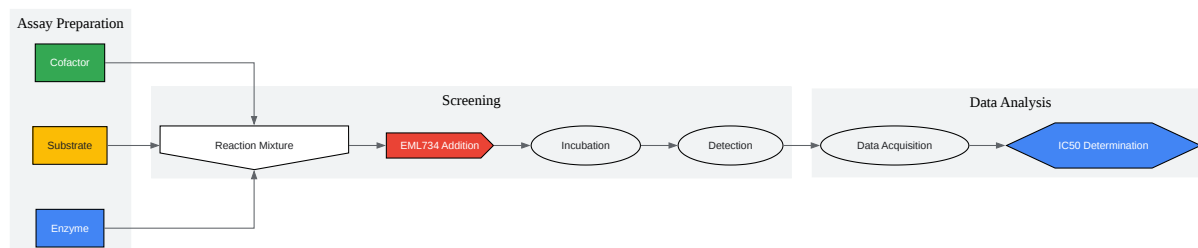
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Caption: PRMT9 is implicated in the cGAS-STING pathway, which is activated by cytosolic dsDNA.



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Caption: PRMT7 promotes cell proliferation through the β -catenin/c-Myc signaling axis.



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Caption: A generalized workflow for screening and characterizing enzyme inhibitors like **EML734**.

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References

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